molecular formula C17H26N2O B5245318 1-(4-methylbenzyl)-N-propylpiperidine-4-carboxamide

1-(4-methylbenzyl)-N-propylpiperidine-4-carboxamide

Cat. No.: B5245318
M. Wt: 274.4 g/mol
InChI Key: QSAHFTMNSKNHRH-UHFFFAOYSA-N
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Description

1-(4-methylbenzyl)-N-propylpiperidine-4-carboxamide is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes a piperidine ring substituted with a 4-methylbenzyl group and a propyl group attached to the carboxamide functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylbenzyl)-N-propylpiperidine-4-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the 4-Methylbenzyl Group: The 4-methylbenzyl group can be introduced via a nucleophilic substitution reaction using 4-methylbenzyl chloride and the piperidine ring.

    Attachment of the Propyl Group: The propyl group can be attached to the carboxamide functionality through an amidation reaction using propylamine and the piperidine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylbenzyl)-N-propylpiperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 4-methylbenzyl group or the propyl group can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and alcohols under appropriate solvent and temperature conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives with different functional groups.

Scientific Research Applications

1-(4-methylbenzyl)-N-propylpiperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-methylbenzyl)-N-propylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-methylbenzyl)-N-propylpiperidine-4-carboxamide can be compared with other similar compounds, such as:

    1-(4-methylbenzyl)piperazine: Similar structure but with a piperazine ring instead of a piperidine ring.

    1-(4-methylbenzyl)-N-ethylpiperidine-4-carboxamide: Similar structure but with an ethyl group instead of a propyl group.

    1-(4-methylbenzyl)-N-butylpiperidine-4-carboxamide: Similar structure but with a butyl group instead of a propyl group.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[(4-methylphenyl)methyl]-N-propylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O/c1-3-10-18-17(20)16-8-11-19(12-9-16)13-15-6-4-14(2)5-7-15/h4-7,16H,3,8-13H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSAHFTMNSKNHRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1CCN(CC1)CC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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